Rhazinilam
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Overview
Description
Rhazinilam is a natural product found in Aspidosperma excelsum, Kopsia singapurensis, and other organisms with data available.
Scientific Research Applications
Enantioselective Synthesis
Rhazinilam has been a subject of interest in the field of organic synthesis, particularly in achieving enantioselective synthesis. Valentin Magné et al. (2017) reported the shortest and highest yielding enantioselective total synthesis of (-)-Rhazinilam, employing gold(I)-catalyzed cycloisomerization and palladium-catalyzed hydrocarboxylation as key steps (Magné et al., 2017).
Asymmetric C[bond]H Bond Activation
James A. Johnson et al. (2002) synthesized (-)-Rhazinilam through asymmetric C[bond]H bond functionalization, employing chiral platinum complexes to achieve high selectivity (Johnson et al., 2002).
Transannular Cyclization Strategy
Z. Gu and A. Zakarian (2010) described a total synthesis of this compound using a transannular cyclization strategy, exploiting the axial chirality of a halogenated lactam to create a quaternary chiral center with high enantiospecificity (Gu & Zakarian, 2010).
Structural Analogs and Anticancer Activities
I. Kholod et al. (2014) focused on developing structural analogues of this compound, given its interesting anticancer activities observed in vitro but challenging to reproduce in vivo. They proposed a modified structural analogue and described a novel approach towards the heterocyclic biaryl unit (Kholod et al., 2014).
3D Quantitative Structure-Activity Relationships
H. Morita et al. (2005) investigated 3D QSAR of this compound, an alkaloid with activity involving disassembly of microtubules. They analyzed the correlation between conformation and antitubulin activity, finding a significant relationship between the alkaloid's steric and electrostatic factors and its biological activity (Morita et al., 2005).
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(12R)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaen-9-one |
InChI |
InChI=1S/C19H22N2O/c1-2-19-10-5-12-21-13-9-15(18(19)21)14-6-3-4-7-16(14)20-17(22)8-11-19/h3-4,6-7,9,13H,2,5,8,10-12H2,1H3,(H,20,22)/t19-/m1/s1 |
InChI Key |
VLQAFTDOIRUYSZ-LJQANCHMSA-N |
Isomeric SMILES |
CC[C@]12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |
SMILES |
CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |
Canonical SMILES |
CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |
Synonyms |
hazinilam rhazinilam, (8aR*,14aR*)-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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